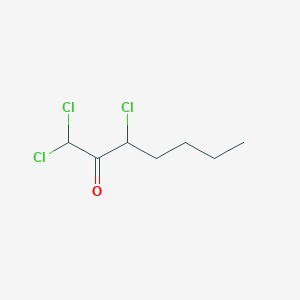
1,1,3-Trichloroheptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trichloroheptan-2-one is an organic compound with the molecular formula C7H11Cl3O It is a chlorinated ketone, characterized by the presence of three chlorine atoms and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3-Trichloroheptan-2-one can be synthesized through several methods. One common approach involves the chlorination of heptan-2-one. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes steps for purification and separation to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1,1,3-Trichloroheptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1,3-Trichloroheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, although its use in medicine is still under research.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1,1,3-Trichloroheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific targets involved.
相似化合物的比较
1,1,1-Trichloroethane: A chlorinated hydrocarbon used as a solvent.
1,1,2-Trichloroethane: Another chlorinated hydrocarbon with different physical and chemical properties.
1,1,3-Trichloropropane: A compound with similar chlorination but different chain length and functional groups.
Uniqueness: 1,1,3-Trichloroheptan-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a ketone group
属性
CAS 编号 |
57858-38-5 |
|---|---|
分子式 |
C7H11Cl3O |
分子量 |
217.5 g/mol |
IUPAC 名称 |
1,1,3-trichloroheptan-2-one |
InChI |
InChI=1S/C7H11Cl3O/c1-2-3-4-5(8)6(11)7(9)10/h5,7H,2-4H2,1H3 |
InChI 键 |
NRKYUCFNOOTQMF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)
![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)
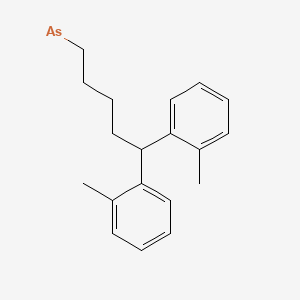

![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)

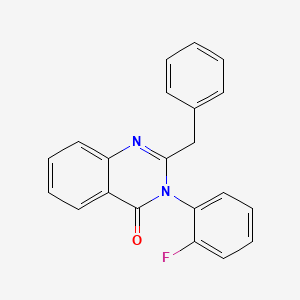
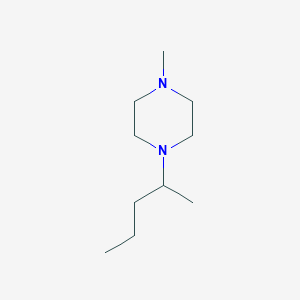
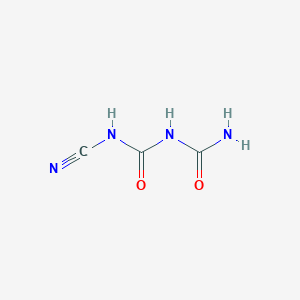
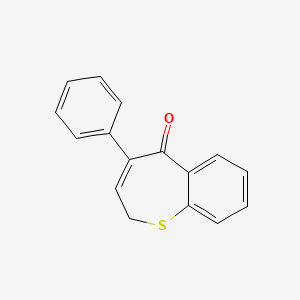

methanone](/img/structure/B14624954.png)
